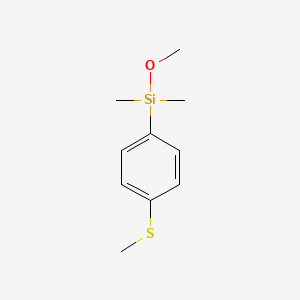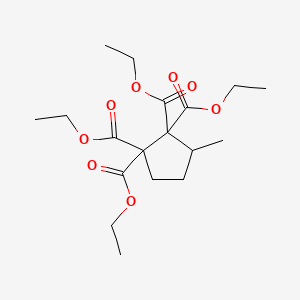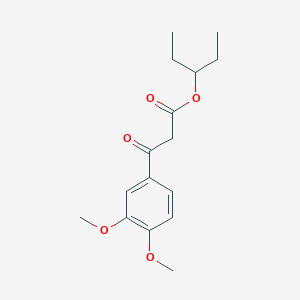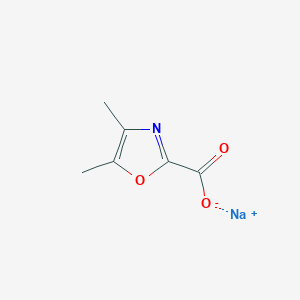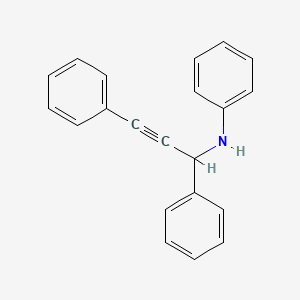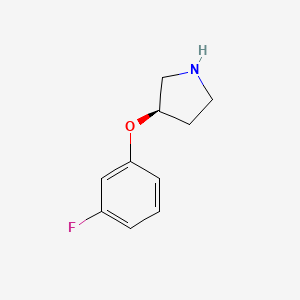![molecular formula C10H15BrClNO2 B13449796 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride CAS No. 1189978-45-7](/img/structure/B13449796.png)
4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2C-B-d6 (1mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of 2C-B, a psychoactive phenethylamine. The compound is dissolved in acetonitrile, a common solvent in chemical analysis and synthesis. The molecular formula of 2C-B-d6 is C10D6H8BrNO2·ClH, and it has a molecular weight of 302.6256 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-d6 involves the incorporation of deuterium atoms into the 2C-B molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst and a deuterium source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2C-B-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1mg/ml .
化学反应分析
Types of Reactions
2C-B-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 2C-B-d6 into its corresponding amine or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
科学研究应用
2C-B-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of 2C-B in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new analytical methods and quality control processes.
作用机制
The mechanism of action of 2C-B-d6 is similar to that of 2C-B. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects. The deuterium labeling does not significantly alter the compound’s interaction with molecular targets but allows for more precise tracking in research studies .
相似化合物的比较
2C-B-d6 is part of the 2C family of compounds, which includes other phenethylamines such as 2C-I, 2C-E, and 2C-C. Compared to these compounds, 2C-B-d6 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. Other similar compounds include:
2C-I: 4-Iodo-2,5-dimethoxyphenethylamine
2C-E: 4-Ethyl-2,5-dimethoxyphenethylamine
属性
CAS 编号 |
1189978-45-7 |
|---|---|
分子式 |
C10H15BrClNO2 |
分子量 |
302.62 g/mol |
IUPAC 名称 |
2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
InChI 键 |
UJTWHDAMHSIRDK-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl |
规范 SMILES |
COC1=CC(=C(C=C1CCN)OC)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



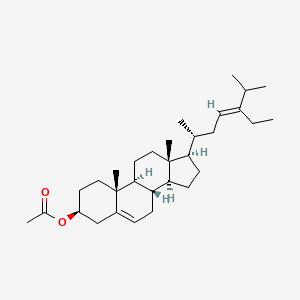
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
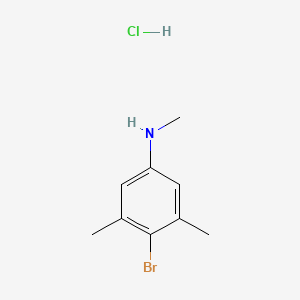
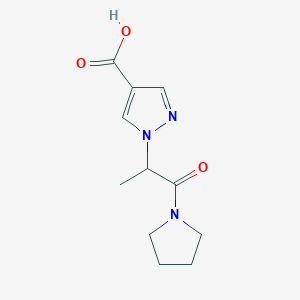
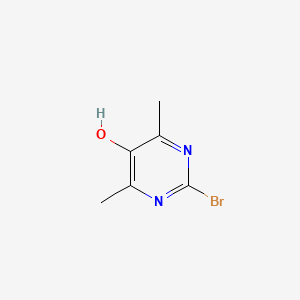
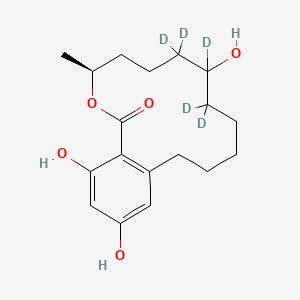
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
